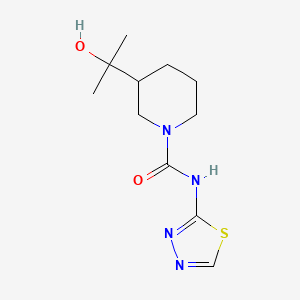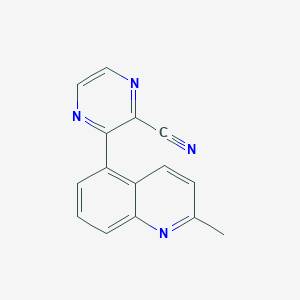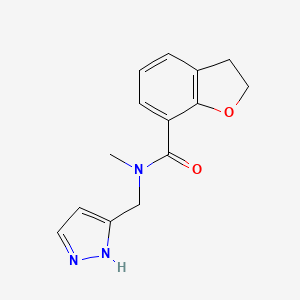
3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide
描述
3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. The compound works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which plays a key role in the growth and survival of cancer cells.
作用机制
3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide works by inhibiting the activity of BTK, a protein that plays a key role in the growth and survival of cancer cells. BTK is a member of the Tec family of non-receptor tyrosine kinases, which are involved in the signaling pathways that regulate cell proliferation, differentiation, and survival. By blocking BTK activity, 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide disrupts these signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has been well-tolerated and has shown minimal toxicity. 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has also been shown to penetrate the blood-brain barrier, suggesting that it could be effective in the treatment of brain tumors.
实验室实验的优点和局限性
One of the main advantages of 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide is its specificity for BTK, which reduces the risk of off-target effects. 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has also been shown to be effective in preclinical models of cancer, suggesting that it could be a promising candidate for clinical development. However, one limitation of 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.
未来方向
There are several potential future directions for the development of 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide. One possibility is to investigate its efficacy in combination with other anticancer agents, such as chemotherapy and immunotherapy. Another direction is to explore its potential in the treatment of other diseases that are associated with BTK activity, such as autoimmune disorders and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide, as well as its safety and efficacy in human clinical trials.
Conclusion:
3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide is a promising small molecule inhibitor that has shown potential in the treatment of various types of cancer. Its specificity for BTK and favorable pharmacokinetic profile make it a promising candidate for clinical development. Further studies are needed to determine its safety and efficacy in human clinical trials, as well as its potential in combination with other anticancer agents and in the treatment of other diseases.
科学研究应用
3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In these studies, 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has also been shown to enhance the activity of other anticancer agents, such as chemotherapy and immunotherapy, suggesting that it could be used in combination with these treatments to improve their efficacy.
属性
IUPAC Name |
3-(2-hydroxypropan-2-yl)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-11(2,17)8-4-3-5-15(6-8)10(16)13-9-14-12-7-18-9/h7-8,17H,3-6H2,1-2H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBPUZSNPKDLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN(C1)C(=O)NC2=NN=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4254998.png)
![1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B4255004.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)isonicotinamide](/img/structure/B4255010.png)
![2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,2-oxazinane](/img/structure/B4255017.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4255021.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B4255035.png)
![1-{[(2-chlorobenzyl)thio]acetyl}-3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B4255039.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}propanamide](/img/structure/B4255040.png)
![2,4-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B4255055.png)
![8-(2-propylisonicotinoyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4255057.png)
![N-[1-(2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B4255063.png)